Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate
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Description
Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole has been explored, with treatments leading to various derivatives, including pyrazoles, isoxazoles, pyrimidinethiones, and more. This approach signifies the potential of such compounds in developing antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antiproliferative Effects
Research into the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines indicates that certain compounds exhibit significant activity, suggesting potential for cancer treatment (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Molecular Interaction Studies
The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been analyzed, providing insights into the steric binding interactions and potential for receptor-specific targeting (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antibacterial Activity
Studies on the synthesis and antibacterial activity of new series of tetracyclic pyridone carboxylic acids have shown potent in vivo antibacterial activity, highlighting the therapeutic potential of such compounds against bacterial infections (Jinbo et al., 1993).
Enzyme Inhibition and Metabolic Pathways
Identification of the cytochrome P450 and other enzymes involved in the in vitro oxidative metabolism of novel compounds indicates complex dispositional properties and highlights the importance of metabolic pathways in the pharmacological activity of drugs (Hvenegaard et al., 2012).
Properties
IUPAC Name |
methyl 4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-29-20(26)15-5-7-17(8-6-15)30(27,28)23-12-10-22(11-13-23)19(25)18-14-16-4-2-3-9-24(16)21-18/h5-8,14H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOGHZZJLOFKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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